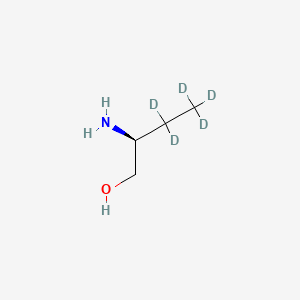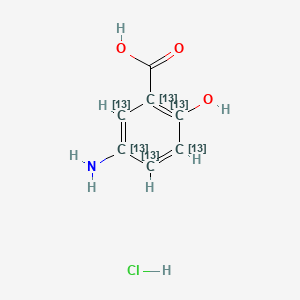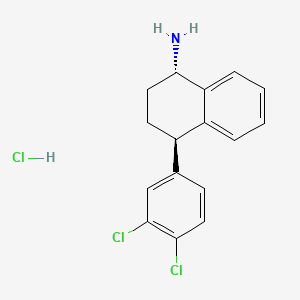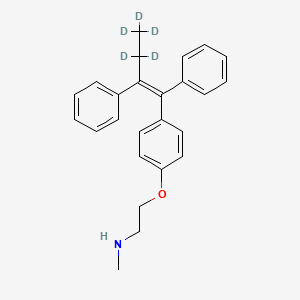![molecular formula C29H53NO5 B563671 [(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2R)-5,5,5-trideuterio-2-formamido-4-methylpentanoate CAS No. 1356930-46-5](/img/structure/B563671.png)
[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2R)-5,5,5-trideuterio-2-formamido-4-methylpentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2R)-5,5,5-trideuterio-2-formamido-4-methylpentanoate is a complex organic compound that features multiple functional groups, including an oxetane ring, a formamido group, and a trideuterio substitution
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of complex molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Study of reaction mechanisms: Its unique structure makes it a valuable model compound for studying reaction mechanisms in organic chemistry.
Biology
Biological activity: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Biochemical studies: It can be used in biochemical studies to understand the interactions of similar compounds with biological targets.
Medicine
Drug development:
Diagnostic tools: The compound could be used in the development of diagnostic tools or imaging agents.
Industry
Materials science:
Catalysis: The compound may serve as a catalyst or catalyst precursor in industrial chemical reactions.
Mecanismo De Acción
Target of Action
Orlistat-d3 primarily targets gastric and pancreatic lipases , enzymes that play a pivotal role in the digestion of dietary fat . These lipases are responsible for breaking down triglycerides into absorbable free fatty acids and monoglycerides .
Mode of Action
Orlistat-d3 acts by binding covalently to the serine residue of the active site of gastric and pancreatic lipases . When administered with fat-containing foods, Orlistat-d3 partially inhibits the hydrolysis of triglycerides, thus reducing the subsequent absorption of monoglycerides and free fatty acids . This inhibition of fat absorption contributes to an additional caloric deficit, aiding in weight loss .
Biochemical Pathways
Orlistat-d3 affects the lipid metabolism pathway by inhibiting the action of lipase enzymes . This inhibition prevents the breakdown of triglycerides into fatty acids, thereby reducing their absorption in the intestines . The alteration in secondary gut metabolites, which are derived from the microbial fermentation of food in the gut, can significantly affect various aspects of host physiology .
Pharmacokinetics
Orlistat-d3 helps with weight reduction and maintenance by inhibiting the absorption of dietary fats via the inhibition of lipase enzymes . Its pharmacological activity is dose-dependent and can be described by a simple Emax model . At therapeutic doses, the inhibition of fat absorption contributes to an additional caloric deficit of approximately 200 calories .
Result of Action
The molecular and cellular effects of Orlistat-d3’s action include a significant increase in anti-oxidative response . It also leads to increased maximal respiration and mitochondrial reactive oxygen species (ROS) under oxidative stress . Furthermore, Orlistat-d3 treatment causes changes in secondary gut metabolites which affect the colonic redox state and may eventually lead to the development of inflammatory, oxidative, and mitochondrial dysfunction at the cellular level .
Action Environment
Environmental factors such as diet can influence the action, efficacy, and stability of Orlistat-d3. For instance, when administered with fat-containing foods, Orlistat-d3 partially inhibits the hydrolysis of triglycerides, thus reducing the subsequent absorption of monoglycerides and free fatty acids . Furthermore, alterations in secondary gut metabolites derived from the microbial fermentation of food in the gut can significantly affect various aspects of host physiology .
Direcciones Futuras
Orlistat is a valuable agent in treating obesity . The maximum benefit of Orlistat occurs when used in conjunction with diet and exercise . The weight starts to decrease within two weeks of initiation of Orlistat . Future research may focus on improving the gastrointestinal side effects to increase adherence to treatment.
Análisis Bioquímico
Biochemical Properties
Orlistat-d3 plays a significant role in biochemical reactions by inhibiting various lipase enzymes responsible for the metabolism of fat . It acts in the gastrointestinal tract via covalent binding to the serine residues located on the active site of both gastric and pancreatic lipase . This inhibition reduces the absorption of dietary fat by approximately 30% .
Cellular Effects
Orlistat-d3 has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to inhibit the proliferation and viabilities of lung cancer cells and induce ferroptosis-like cell death in vitro . In obese mice treated with Orlistat, it was observed that there was a significant increase in colonic epithelial expression of oxidative markers (Nrf-2 and SOD-2), inflammation-related markers (IL-6 and TNF-α), and gut barrier function markers (Muc-2 and Occludin) .
Molecular Mechanism
The molecular mechanism of Orlistat-d3 involves its interaction with biomolecules and its impact on gene expression. It reduces the expression of GPX4, a central ferroptosis regulator, and induces lipid peroxidation . It also inhibits fatty acid synthase (FASN; K i = 0.1 µM for the human enzyme) and the proliferation of PC3 prostate cancer cells in a concentration-dependent manner .
Temporal Effects in Laboratory Settings
In clinical trials, Orlistat treatment in conjunction with a hypocaloric diet confers a modest additional weight loss of 3 kg at 1 year compared with placebo . Furthermore, Orlistat treatment improves oxysterol metabolism in overweight and obese adults .
Dosage Effects in Animal Models
In a mouse xenograft model, Orlistat significantly inhibited tumor growth and reduced the tumor volumes compared with vehicle control . Orlistat (10 mg/kg) decreases serum cholesterol levels and total body weight in a mouse model of obesity induced by a high-fat diet .
Metabolic Pathways
Orlistat-d3 is involved in the metabolic pathways that regulate the metabolism of fat. It inhibits various lipase enzymes, which are responsible for the metabolism of fat . It also inhibits fatty acid synthase (FASN), a key enzyme in fatty acid synthesis .
Transport and Distribution
Orlistat-d3 is primarily bound to proteins, mainly lipoproteins and albumin . It is minimally distributed to erythrocytes .
Subcellular Localization
The subcellular localization of Orlistat-d3 is primarily in the gastrointestinal tract where it binds to the active sites of gastric and pancreatic lipase . This binding inhibits the enzymes, thereby reducing the absorption of dietary fat .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2R)-5,5,5-trideuterio-2-formamido-4-methylpentanoate can be approached through several steps:
Formation of the oxetane ring: This can be achieved through the cyclization of a suitable precursor, such as a 3-hydroxy-4-hexylbutanoic acid derivative, under acidic or basic conditions.
Attachment of the tridecan-2-yl group: This step involves the coupling of the oxetane intermediate with a tridecan-2-yl halide or similar reagent, possibly using a palladium-catalyzed cross-coupling reaction.
Introduction of the formamido group: This can be done by reacting the intermediate with formamide or a formamido-protecting group under appropriate conditions.
Deuterium incorporation: The trideuterio substitution can be introduced through hydrogen-deuterium exchange reactions using deuterium gas or deuterated reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxetane ring and the hexyl chain, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the formamido group or the oxetane ring, using reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the tridecan-2-yl group, using reagents like sodium azide or thiolates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or hydrogen gas with a palladium catalyst.
Substitution: Sodium azide, thiolates, or halide reagents under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of amines, alcohols, or alkanes.
Substitution: Formation of azides, thiols, or halogenated derivatives.
Comparación Con Compuestos Similares
Similar Compounds
[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2R)-2-formamido-4-methylpentanoate: Similar structure but without the trideuterio substitution.
[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2R)-5,5,5-trideuterio-2-amino-4-methylpentanoate: Similar structure but with an amino group instead of a formamido group.
Uniqueness
The presence of the trideuterio substitution in [(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2R)-5,5,5-trideuterio-2-formamido-4-methylpentanoate makes it unique, as this can significantly affect its chemical and biological properties, such as metabolic stability and reaction kinetics.
Propiedades
IUPAC Name |
[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2R)-5,5,5-trideuterio-2-formamido-4-methylpentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25-,26+,27-/m0/s1/i3D3/t23?,24-,25-,26+,27- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLBNYSZXLDEJQ-DFASSHJJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C)C[C@H](C(=O)O[C@@H](CCCCCCCCCCC)C[C@H]1[C@@H](C(=O)O1)CCCCCC)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H53NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

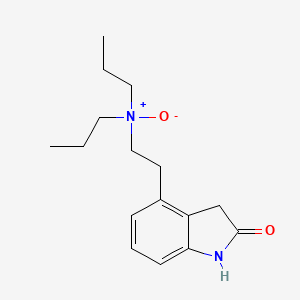
![(3R,6R)-6-[(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B563591.png)


![3-[(1S)-1-[Bis(trideuteriomethyl)amino]ethyl]phenol](/img/structure/B563595.png)
